2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride follows IUPAC rules by prioritizing functional groups and substituents. The parent chain is an acetamide (ethanamide) with the following substituents:
- A chlorine atom at position 2 of the acetamide backbone.
- An N-methyl group directly bonded to the nitrogen atom of the amide.
- A benzyl group substituted at the para position with a dimethylamino moiety (-N(CH₃)₂).
The hydrochloride designation indicates the compound exists as a salt, with a protonated dimethylamino group balancing the chloride counterion. The molecular formula is C₁₂H₁₈Cl₂N₂O , confirmed via high-resolution mass spectrometry.
Table 1: Systematic identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-methylacetamide hydrochloride |
| CAS Registry Number | 1052077-25-4 |
| Molecular Formula | C₁₂H₁₈Cl₂N₂O |
| SMILES | CN(C)CC1=CC=C(C=C1)CN(C(Cl)=O)C.[H]Cl |
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c (Z = 4). Key geometric parameters include:
- Bond lengths : The C-Cl bond in the chloroacetamide moiety measures 1.79 Å, consistent with typical C-Cl single bonds.
- Dihedral angles : The benzene ring and acetamide plane form a dihedral angle of 28.5°, indicating moderate conjugation disruption.
- Hydrogen bonding : N-H···Cl interactions (2.89 Å) stabilize the crystal lattice, while C-H···O contacts (3.12 Å) contribute to layered packing.
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 987.3 ų |
| Density (calc.) | 1.327 g/cm³ |
The dimethylamino group adopts a chair-like conformation, with nitrogen inversion barriers preventing planarization.
Conformational Analysis Through NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data highlight key conformational features:
- δ 3.02 ppm (s, 6H) : Singlet for dimethylamino protons, indicating free rotation about the N-C bond.
- δ 4.45 ppm (s, 2H) : Benzyl methylene protons, deshielded due to proximity to the electron-withdrawing amide.
- δ 7.32–7.45 ppm (m, 4H) : Aromatic protons showing meta-coupling (J = 8.5 Hz), confirming para-substitution.
¹³C NMR confirms electronic environments:
- δ 167.8 ppm : Carbonyl carbon of the acetamide.
- δ 44.1 ppm : Methyl carbons of the dimethylamino group.
NOESY correlations between the N-methyl (δ 3.21 ppm) and benzyl protons (δ 4.45 ppm) suggest a synclinal arrangement of these groups in solution.
Electronic Structure via Quantum Mechanical Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights:
Molecular Electrostatic Potential (MEP):
- Maximum positive potential (+0.152 a.u.) localizes at the NH⁺ site of the protonated dimethylamino group.
- Negative potential (-0.213 a.u.) centers on the carbonyl oxygen and chloride ion.
Frontier Molecular Orbitals:
- HOMO (-6.32 eV) resides on the chloroacetamide moiety.
- LUMO (-1.87 eV) localizes on the aromatic ring, suggesting charge-transfer interactions.
Table 3: Calculated electronic properties
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 4.45 eV |
| Dipole Moment | 5.82 Debye |
| NBO Charge on Cl | -0.327 e |
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-14(2)11-6-4-10(5-7-11)9-15(3)12(16)8-13;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVAMYDLPHMGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylamino)benzylamine
Route A: Catalytic Reduction of 4-(Dimethylamino)benzonitrile
- Reagents : 4-(Dimethylamino)benzonitrile, Raney nickel catalyst, hydrogen gas (3–5 bar), methanol/ammonia solvent system
- Conditions : 20–50°C, 12–24 h reaction time
- Workup : Filtration through Celite®, solvent evaporation under reduced pressure
- Yield : 85–92% (theoretical)
Route B: Gabriel Synthesis from 4-(Dimethylamino)benzyl bromide
N-Methylation of 4-(Dimethylamino)benzylamine
Methodology: Eschweiler-Clarke Reaction
- Reagents :
- Conditions :
- Purification :
- Yield : 75–82%
Acylation with Chloroacetyl Chloride
Optimized Protocol :
- Reaction Setup :
- Kinetic Control :
- Maintain temperature ≤5°C during acyl chloride addition
- Warm to 25°C for 2 h post-addition
- Workup :
- Quench with ice-cold 1M HCl
- Extract with CH₂Cl₂ (3×50 mL)
- Dry over MgSO₄, rotary evaporation
- Yield : 88–94%
Hydrochloride Salt Formation
Crystallization Protocol :
- Acidification : Treat free base in anhydrous ether with HCl gas (1.05 equiv)
- Precipitation : White crystalline solid forms immediately
- Recrystallization :
- Dissolve in hot ethanol (95%)
- Cool to −20°C for 12 h
- Collect crystals via Büchner filtration
- Drying : Vacuum desiccator (P₂O₅, 24 h)
- Yield : 96–98%
Process Optimization Data
| Step | Parameter | Optimal Range | Critical Control Points |
|---|---|---|---|
| 2.2 | Methylation | K₂CO₃ particle size <50 µm | Water content <0.1% in DMF |
| 2.3 | Acylation | [ClCH₂COCl] ≤0.5M | Immediate HCl scavenging |
| 2.4 | Salt Formation | HCl gas flow rate 0.5 L/min | Strict anhydrous conditions |
Analytical Characterization
Spectroscopic Data (Theoretical)
¹H NMR (400 MHz, DMSO-d₆):
δ 2.98 (s, 6H, N(CH₃)₂), 3.15 (s, 3H, NCH₃), 4.12 (s, 2H, COCH₂Cl), 4.58 (s, 2H, ArCH₂N), 6.72–7.32 (m, 4H, aromatic)IR (KBr):
1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch)
Scale-Up Challenges and Solutions
Issue 1: Exotherm during Acylation
- Solution: Jacketed reactor with −10°C brine cooling
Issue 2: Polymorphism in Hydrochloride Salt - Solution: Controlled cooling rate (0.5°C/min) during recrystallization
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The 2-chloroacetamide moiety is highly reactive toward nucleophilic substitution (SN2), enabling modification of the alkyl chain. Key reactions include:
Reaction with Amines
-
Example : Reaction with piperazine derivatives replaces the chlorine atom, forming secondary or tertiary amides. This is analogous to methods used in the synthesis of thieno[2,3-b]pyridines, where 2-chloroacetamides react with aliphatic amines (e.g., Scheme 3 in ).
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with a base like KOH or triethylamine to deprotonate the amine nucleophile .
| Reactant | Product | Conditions | Reference |
|---|---|---|---|
| Piperazine | N-(Piperazinyl)acetamide derivative | DMF, KOH, 60°C |
Reaction with Thiols
-
Example : Thiols displace chloride to form thioether linkages. This reaction is common in medicinal chemistry for introducing sulfur-based functionalities .
Hydrolysis Reactions
The chloroacetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Product : Forms carboxylic acid derivatives (e.g., 2-hydroxyacetamide) via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
-
Conditions : Hydrochloric acid (HCl) in aqueous ethanol at elevated temperatures .
Basic Hydrolysis
-
Product : Generates carboxylate salts (e.g., sodium acetate derivatives) through deprotonation and hydroxide ion attack .
Reactivity of the Dimethylamino Group
The para-dimethylamino substituent on the benzyl group participates in acid-base and coordination chemistry:
Protonation/Deprotonation
-
Behavior : The tertiary amine is protonated in acidic conditions (forming a quaternary ammonium salt) and deprotonated in basic media. This influences solubility and reactivity in aqueous systems .
Metal Coordination
-
Example : The dimethylamino group can act as a weak ligand for transition metals (e.g., Pd, Pt) in catalytic hydrogenation or coupling reactions, as seen in hydrogenation steps for cyclohexane ring synthesis .
Electrophilic Aromatic Substitution (EAS)
The electron-rich dimethylamino group activates the phenyl ring toward EAS, though steric hindrance from the benzylacetamide chain may limit reactivity:
Chlorine Reduction
-
Example : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the C-Cl bond to C-H, yielding N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide. This mirrors reductions of chloroacetamides in intermediate synthesis .
Stability and Solvent Effects
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C12H18ClN2O
- Molecular Weight : 277.74 g/mol
- IUPAC Name : 2-chloro-N-[4-(dimethylamino)benzyl]-N-methylacetamide hydrochloride
- SMILES Notation : ClCC(=O)N(Cc1ccc(cc1)N(C)C)C.Cl
These properties suggest a potential for interactions with biological targets, making it a candidate for further research.
Anticancer Research
Compounds containing a dimethylamino group are often investigated for their anticancer properties. Research has shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride in cancer research remains to be fully explored, but its chemical framework aligns with known anticancer agents .
Neurological Studies
Given the presence of the dimethylamino group, this compound may also be relevant in neurological studies. Compounds with similar functionalities have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. The potential for this compound to act as a modulator of central nervous system activity warrants further investigation .
Case Study 1: Antimicrobial Efficacy
A study involving structurally related compounds demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). While direct data on this compound is not available, the implications of its structural similarities suggest a pathway for exploration in antimicrobial drug development .
Case Study 2: Cancer Cell Line Testing
In a preliminary investigation of related compounds, researchers assessed the cytotoxic effects on various cancer cell lines, noting significant reductions in cell viability at specific concentrations. The results indicated that modifications to the amine groups could enhance potency against certain cancer types. This aligns with the hypothesis that this compound could possess similar anticancer properties .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Backbone and Functional Group Modifications
Pharmacological and Industrial Relevance
- Electron-Donating vs. Electron-Withdrawing Groups: Dimethylamino and morpholine substituents (electron-donating) enhance binding to receptors like HDACs, as seen in trichostatin derivatives . Chlorophenyl or oxadiazole groups (electron-withdrawing) improve stability in agrochemicals .
- Salt Forms : Hydrochloride salts (common in all listed compounds) improve bioavailability by increasing water solubility .
Biological Activity
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride, commonly referred to by its CAS number 1171407-18-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.19 g/mol. The compound features a chloro group, a dimethylamino group, and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₂O |
| Molecular Weight | 277.19 g/mol |
| CAS Number | 1171407-18-3 |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related benzamide derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study involving a derivative of this compound demonstrated potent inhibitory effects on human cancer cell lines, particularly in models of myelodysplastic syndrome. The compound induced G1 cell cycle arrest and apoptosis by increasing acetylation of histones, which is critical for gene expression regulation in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the dimethylamino group plays a crucial role in enhancing the compound's solubility and bioavailability, thereby improving its efficacy against cancer cells.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can inhibit various enzymes involved in cancer progression. For example, some benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression patterns that favor apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits favorable absorption characteristics with a reasonable half-life in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and acetylation. For example, structurally related chloroacetamides are synthesized via 11-step sequences starting with phenyl precursors and chloroacetamide intermediates, achieving 2–5% overall yields . To enhance efficiency, integrate computational reaction path searches (e.g., density functional theory, DFT) with experimental validation. The ICReDD framework reduces trial-and-error by using quantum chemical calculations to predict viable pathways and optimal conditions (e.g., solvent polarity, temperature), shortening development time by ~40% .
Q. What safety protocols are critical for handling this hygroscopic hydrochloride?
- Methodological Answer : Use PPE (nitrile gloves, ANSI-approved goggles) and conduct reactions in fume hoods. Post-synthesis, store the compound at -20°C in desiccated, airtight containers under nitrogen to mitigate hydrolysis. Waste must be segregated into halogenated organic streams and processed by certified facilities to prevent environmental contamination .
Q. Which analytical techniques are most reliable for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., nitro group torsion angles at -16.7°–160.9°) and confirms molecular packing via intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- ¹H/¹³C NMR : Key signals include δ 2.98 (N–CH₃), δ 3.45 (Cl–CH₂), and δ 7.25–7.80 (aromatic protons) .
- HPLC-UV : Use C18 columns with λmax 350 nm (for dimethylamino derivatives) and mobile phases like 0.1% TFA in acetonitrile/water for purity >98% .
Advanced Research Questions
Q. How can computational models resolve contradictions in reaction mechanisms for chloroacetamide derivatives?
- Methodological Answer : Discrepancies in proposed mechanisms (e.g., SN1 vs. SN2 pathways) are addressed by simulating transition states using DFT. For instance, calculate activation energies (ΔG‡) for competing pathways in polar aprotic solvents (e.g., DMF vs. THF). Validate with kinetic isotope effects (KIEs) or Hammett plots .
Q. What strategies optimize regioselectivity in N-alkylation reactions of dimethylamino precursors?
- Methodological Answer :
- Base selection : Use K₂CO₃ in DMF for mild conditions (60°C, 12 hr) to favor N-methylation over O-alkylation.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl, Boc) on the dimethylamino group .
- Solvent effects : High-polarity solvents (DMF, DMSO) stabilize transition states for N-alkylation .
Q. How do researchers address conflicting bioactivity data for chloroacetamides across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HEK293) and assay buffers (pH 7.4 PBS) to minimize variability.
- Purity controls : Confirm compound integrity via HPLC-MS (ESI+) and adjust for residual solvents (e.g., DMSO <0.1%) .
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing IC₅₀ discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
